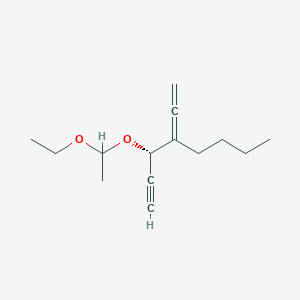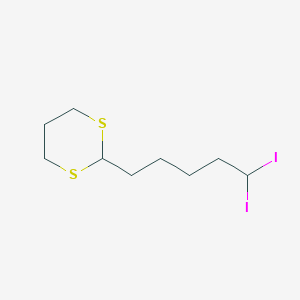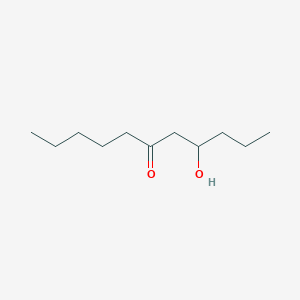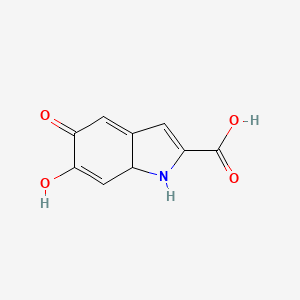
1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- is a chemical compound with the molecular formula C14H22O2. It is a derivative of octyne, characterized by the presence of an ethenylidene group and an ethoxyethoxy substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- involves several steps. One common method includes the alkenylation of vinylene carbonate with vinyl triflates, followed by a series of reactions to introduce the ethoxyethoxy group. The reaction conditions typically involve the use of palladium catalysts and specific solvents to ensure high yield and selectivity .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyethoxy group, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically produces alkanes .
Scientific Research Applications
1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate for catalysts, facilitating the formation of new bonds and the transformation of functional groups. The specific pathways and targets depend on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- can be compared with other octyne derivatives, such as:
1-Octyne: A simple alkyne with a triple bond, used in various organic synthesis reactions.
2-Octyne: Another isomer of octyne, with the triple bond located at a different position.
3-Octyne: Similar to 1-Octyne but with the triple bond at the third carbon.
Properties
CAS No. |
651020-91-6 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
InChI |
InChI=1S/C14H22O2/c1-6-10-11-13(7-2)14(8-3)16-12(5)15-9-4/h3,12,14H,2,6,9-11H2,1,4-5H3/t12?,14-/m0/s1 |
InChI Key |
IVKHBSZJDHJIDY-PYMCNQPYSA-N |
Isomeric SMILES |
CCCCC(=C=C)[C@H](C#C)OC(C)OCC |
Canonical SMILES |
CCCCC(=C=C)C(C#C)OC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14207663.png)
![(7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)methanol](/img/structure/B14207665.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl-](/img/structure/B14207670.png)
![3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14207677.png)
![1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine](/img/structure/B14207681.png)
![[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene](/img/structure/B14207683.png)

![2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B14207695.png)
![Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane](/img/structure/B14207704.png)
![2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14207718.png)



